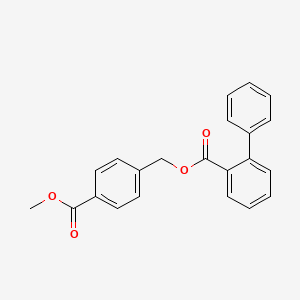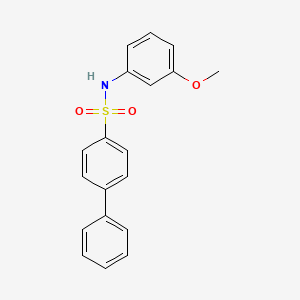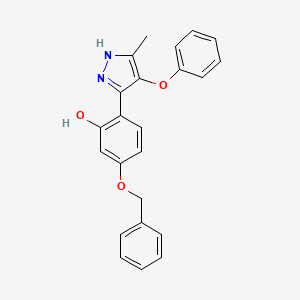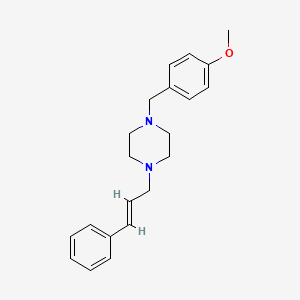
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEPAP, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In
Applications De Recherche Scientifique
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. Additionally, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antinociceptive effects, indicating that it may have potential as a pain reliever.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. Specifically, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and other mood disorders. 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a research tool is its relatively simple synthesis method and high yield. Additionally, 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a good safety profile in animal studies, indicating that it may have potential as a therapeutic agent in humans. However, one limitation of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is that its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research on 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine derivatives with improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, which may help to identify new therapeutic targets. Finally, clinical trials in humans are needed to determine the safety and efficacy of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a therapeutic agent for anxiety, depression, and pain.
Méthodes De Synthèse
The synthesis of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 4-methoxybenzyl chloride with 3-phenyl-2-propen-1-amine in the presence of piperazine. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-11-9-20(10-12-21)18-23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAOTLRZRJTPDK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
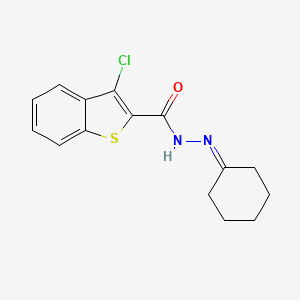
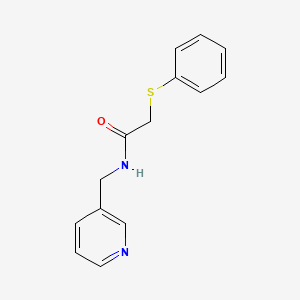
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
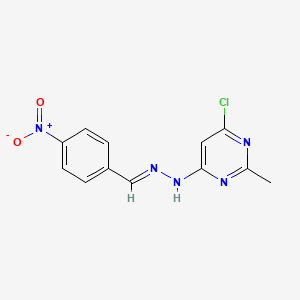
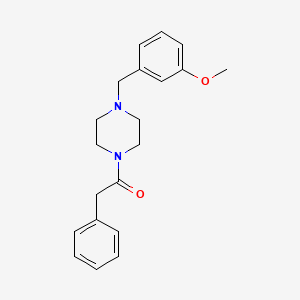
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
